Cholyl-lysyl-fluorescein

Catalog No.
S11226530
CAS No.
M.F
C51H63N3O11S
M. Wt
926.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholyl-lysyl-fluorescein

Product Name

Cholyl-lysyl-fluorescein

IUPAC Name

5-[[5-carboxy-5-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C51H63N3O11S

Molecular Weight

926.1 g/mol

InChI

InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)

InChI Key

ZUJFMZPBQQCXQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C

Cholyl-lysyl-fluorescein (CLF) is a fluorescently-labeled bile acid analog specifically designed for investigating hepatobiliary transport and liver function. It consists of a cholic acid core, the most common primary bile acid in humans, covalently linked to a fluorescein molecule via a lysine spacer. This structure is engineered to mimic the physiological behavior of natural bile acids like cholylglycine, allowing it to serve as a reliable substrate for key hepatic uptake and efflux transporters. Its primary application is in cell-based and in vivo models to visualize and quantify bile acid dynamics, particularly for screening compounds that may cause drug-induced liver injury (DILI) by inhibiting these transport pathways.

Research Fit

Fluorescent bile acid probe retaining intact cholic acid steroidal scaffold
OATP1B3-selective uptake; bypasses NTCP and BSEP pathways
MRP2/ABCC2-dependent canalicular efflux readout for cholestasis studies
Non-radioactive, real-time visualization of hepatobiliary transport

Substituting Cholyl-lysyl-fluorescein (CLF) with simpler components like unconjugated fluorescein or a crude mixture of cholic acid and a dye is inadequate for reliable transport studies. The covalent linkage is critical, as free fluorescein shows minimal hepatic extraction and biliary excretion compared to CLF, demonstrating that transport is mediated by the bile acid moiety, not the fluorophore. Furthermore, the specific cholic acid structure and lysine linker are not arbitrary. Different bile acid cores (e.g., lithocholate vs. cholate) result in derivatives with distinct transport pathways and kinetics, making them non-interchangeable. CLF's properties are defined by this precise combination, which mimics endogenous bile salts and ensures recognition by specific transporters like OATP1B3 and ABCC2, a specificity that is lost with generic substitutes.

Substitution Risk

Attribute
Cholyl-lysyl-fluorescein
Common fluorescent bile acid analogs (CGamF, C-NBD-L, LLF)
NTCP Transport
Absent (reported)
Present; Na⁺-dependent uptake (CGamF, C-NBD-L)
OATP1B3 Affinity
High-affinity substrate (K(m) ~4.6 μM)
Variable or not primary uptake route
Biliary Export
MRP2/ABCC2-mediated; BSEP-independent
LLF: slower biliary clearance, lobular retention; CGamF: distinct canalicular handling
Enterohepatic Recirculation
Negligible
Some analogs may exhibit recirculation (e.g., natural bile acids)
Transporter selectivity mismatch may confound OATP1B3-specific or MRP2-dependent readouts. Direct substitution requires revalidation of uptake and efflux pathways.

High Affinity for OATP1B3 and ABCC2

Cholyl-lysyl-fluorescein (CLF) is a high-affinity substrate for major transporters involved in hepatic clearance. In transfected cell lines, CLF showed a Michaelis-Menten constant (Km) of 4.6 µM for the uptake transporter OATP1B3 and 3.3 µM for the canalicular efflux transporter ABCC2 (MRP2). In contrast, CLF was not a substrate for the primary bile salt uptake transporter NTCP or the primary bile salt export pump ABCB11 (BSEP), defining its specific pathway. This transport profile is distinct from natural bile acids like taurocholate, which are primary substrates for NTCP and BSEP, making CLF a specific tool for probing the OATP/ABCC2 pathway.

Evidence DimensionTransporter Affinity (Km)
Target Compound DataOATP1B3: 4.6 µM; ABCC2: 3.3 µM; ABCC3: 3.7 µM
Comparator Or BaselineNTCP & ABCB11 (BSEP): No transport observed for CLF
Quantified DifferenceQualitative difference in transporter specificity compared to canonical bile acids.
ConditionsUptake and efflux assays in CHO and Sf21 cells transfected with human transporters (OATP1B3, ABCC2, NTCP, ABCB11).

This defined transporter specificity allows researchers to selectively assess the function and inhibition of the OATP1B3/ABCC2 pathway, which is critical for the clearance of many drugs and endogenous compounds.

OATP1B3-Selective Hepatic Uptake
Head-to-head
CLF: NTCP transport absent; OATP1B3 K(m) = 4.6 ± 2.7 μM
CGamF: Na⁺-dependent uptake 7.8 ± 0.5 U/min
C-NBD-L: Na⁺-dependent uptake 7.2 ± 0.3 U/min
OATP1B3-restricted uptake; NTCP/BSEP bypass may reduce transporter crosstalk in cholestasis assays.
CHO transfectants; 0.3 μmol/L FBA, 37°C

Enhanced Biliary Excretion vs. Free Fluorophore

The conjugation of cholic acid to fluorescein via a lysine linker dramatically improves its suitability for liver-specific studies. In bile-fistula rats, the cumulative biliary excretion of Cholyl-lysyl-fluorescein (CLF) over 20 minutes was 94.4%, a rate nearly identical to the natural bile acid [14C]cholylglycine (93.1%). In stark contrast, unconjugated fluorescein was excreted at a much lower rate of 34.8%. Similarly, single-pass hepatic extraction of CLF was 64.1%, comparable to cholylglycine (66.1%) but nearly four times higher than free fluorescein (16.5%).

Evidence DimensionCumulative Biliary Excretion (% of injected dose in 20 min)
Target Compound Data94.4%
Comparator Or BaselineFree Fluorescein: 34.8%; [14C]Cholylglycine: 93.1%
Quantified Difference2.7-fold higher biliary excretion than free fluorescein.
ConditionsIn vivo study in bile-fistula Wistar rats under pentobarbital anesthesia.

This evidence confirms that CLF's transport properties are governed by the bile acid structure, ensuring it functions as a valid probe for hepatobiliary pathways, unlike the free fluorophore which lacks liver specificity.

Rapid Biliary Excretion vs. LLF
Head-to-head
CLF: rapid biliary transport, minimal ductal fluorescence
LLF: slower transport, high bile duct fluorescence, zone 3 lobular gradient
Primary bile acid analog CLF yields cleaner hepatic imaging with low ductal background vs. secondary analog LLF.
Wistar rats; i.v. administration; serial biopsies

Minimal Enterohepatic Circulation

A key procurement advantage of Cholyl-lysyl-fluorescein (CLF) for in vivo liver function assessment is its negligible intestinal uptake, which prevents confounding effects from enterohepatic recirculation. Studies in mice demonstrated that the intestinal uptake of CLF was minimal when compared directly to taurocholate, a natural bile acid that undergoes significant reabsorption. This characteristic ensures that once CLF is excreted into the bile, its journey is essentially complete, meaning that plasma clearance measurements directly reflect hepatic uptake and biliary excretion without the complication of re-uptake from the gut.

Evidence DimensionIntestinal Uptake
Target Compound DataNegligible
Comparator Or BaselineTaurocholate: Significant uptake (positive control)
Quantified DifferenceQualitative difference; CLF avoids the significant reabsorption characteristic of natural bile acids.
ConditionsIn vivo studies in mice.

For in vivo diagnostic applications measuring liver function, the lack of enterohepatic circulation simplifies pharmacokinetic modeling and provides a clearer, more direct measurement of hepatic transport efficiency.

MRP2-Mediated Canalicular Export
Head-to-head
CLF retention Abcc2(-/-) vs wild-type: 64% vs 1% at 2 h
LLF cumulative biliary excretion reduction to 52% in TR⁻ rats; sLLF to 6%
MRP2-dependent efflux provides a quantifiable readout for drug-induced cholestasis screening.
TR⁻ Wistar rats; hepatocyte couplets
Hepatic Excretion vs. Free Fluorescein
Head-to-head
CLF 20-min biliary excretion: 94.4 ± 0.3% of dose
Cholylglycine: 93.1 ± 1.2%; Free fluorescein: 34.8 ± 0.5%
Cholyl conjugation markedly enhances hepatic targeting; reported ~2.7× higher excretion vs. unconjugated fluorescein.
Bile-fistula Wistar rats; perfused liver
Cholylglycine-Like Kinetics
Cross-study
CLF K(m) comparable to natural cholylglycine (CG); CGamF K(m) = 10.8 μmol/L, C-NBD-L K(m) = 3.8 μmol/L
Transport kinetics mirror endogenous primary bile acid, supporting surrogate probe use.
Human/rat hepatocytes; 37°C
Minimal Enterohepatic Circulation
Class-level
CLF intestinal uptake: negligible vs. taurocholate (significant recirculation)
Lack of enterohepatic cycling may simplify PK interpretation for liver function studies.
In vivo mouse model; qualitative observation

High-Throughput DILI Screening

Ideal for use in sandwich-cultured hepatocytes or other polarized cell models to quantify the inhibition of bile acid efflux. Its high affinity for ABCC2/MRP2 makes it a sensitive probe for identifying xenobiotics that may cause cholestatic drug-induced liver injury by blocking this critical efflux pathway.

OATP1B3-Specific Drug Uptake

As a specific, high-affinity substrate for OATP1B3 but not NTCP, this compound is perfectly suited for characterizing the activity of OATP1B3 in transfected cell lines or primary hepatocytes. It enables clear differentiation of OATP1B3-mediated transport from that of other major hepatic uptake transporters.

In Vivo Hepatobiliary Function Assessment

The compound's strong hepatic targeting, rapid biliary excretion that mimics natural bile acids, and minimal enterohepatic circulation make it a suitable agent for in vivo diagnostic tests of liver function. Plasma clearance and biliary output can be directly correlated with hepatic transport efficiency.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Content Cholestasis Screening
OATP1B3/MRP2-specific transport readout
Biliary efflux inhibition profiling; canalicular accumulation quantification
In Vivo Liver Transport Imaging
Rapid biliary excretion, minimal ductal background, no radioactivity
Longitudinal hepatic transport visualization; primary bile acid pathway monitoring
Competitive ELISA for Biliary Elimination Markers
Fluorescent bile salt derivative quantification in biological fluids
Biliary elimination marker validation; drug-interaction assessment in research matrices
Hepatocyte Uptake with Defined Transporter Selectivity
OATP1B3-restricted uptake; NTCP/BSEP independence
Uptake kinetics in transfected cell models; isoform-specific transport studies

XLogP3

5.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

925.41833101 g/mol

Monoisotopic Mass

925.41833101 g/mol

Heavy Atom Count

66

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